2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL
Overview
Description
2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL is a complex organic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
The synthesis of 2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL involves multiple steps, starting from the appropriate pyrimidine and triazole precursors. The synthetic route typically includes:
Cyclization Reactions: Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions.
Substitution Reactions: Introduction of the 4-chlorophenyl and 8,9-dimethyl groups via substitution reactions.
Hydroxylation: Addition of the ethanol group to complete the synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Halogenation or nitration can introduce new functional groups.
Hydrolysis: Hydrolysis can break down the compound into simpler molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: As a CDK2 inhibitor, it shows potential in cancer treatment by selectively targeting tumor cells.
Biological Studies: Used in studies to understand cell cycle regulation and apoptosis.
Chemical Biology: Helps in elucidating the mechanisms of enzyme inhibition and protein interactions.
Pharmaceutical Development: Potential lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL involves inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids like Leu83 .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but differ in their substituent groups and overall potency. For example:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown superior cytotoxic activities against various cancer cell lines.
Thioglycoside Derivatives: These derivatives have been designed for enhanced selectivity and potency.
The uniqueness of 2-[2-(4-CHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL lies in its specific substituent groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-10-11(2)22(7-8-24)16-14(10)17-20-15(21-23(17)9-19-16)12-3-5-13(18)6-4-12/h3-6,9,24H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGIVFJPBTJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Cl)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.